Cas no 620939-76-6 (N-(3-Bromopyridin-2-yl)benzamide)

N-(3-Bromopyridin-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Bromopyridin-2-yl)benzamide
- 620939-76-6
- AKOS002735319
- N-(3-BROMO-2-PYRIDYL)BENZAMIDE
- DTXSID20406641
-
- インチ: InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
- InChIKey: SZRQLPAPAINFKB-UHFFFAOYSA-N
- ほほえんだ: BrC=1C=CC=NC1NC(C2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 275.98983g/mol
- どういたいしつりょう: 275.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 42Ų
N-(3-Bromopyridin-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029183946-1g |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$684.52 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739297-1g |
n-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 98% | 1g |
¥4305.00 | 2024-05-06 | |
A2B Chem LLC | AH11641-100mg |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 90% | 100mg |
$371.00 | 2024-04-19 | |
Crysdot LLC | CD11088344-1g |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 95+% | 1g |
$772 | 2024-07-18 | |
Chemenu | CM170810-1g |
N-(3-bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$729 | 2021-08-05 | |
1PlusChem | 1P00F9Q1-150mg |
N-(3-BROMO-2-PYRIDYL)BENZAMIDE |
620939-76-6 | 90% | 150mg |
$477.00 | 2025-02-27 | |
Chemenu | CM170810-1g |
N-(3-bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$729 | 2023-01-02 | |
1PlusChem | 1P00F9Q1-100mg |
N-(3-BROMO-2-PYRIDYL)BENZAMIDE |
620939-76-6 | 90% | 100mg |
$352.00 | 2025-02-27 | |
A2B Chem LLC | AH11641-150mg |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 90% | 150mg |
$489.00 | 2024-04-19 |
N-(3-Bromopyridin-2-yl)benzamide 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
N-(3-Bromopyridin-2-yl)benzamideに関する追加情報
Exploring N-(3-Bromopyridin-2-yl)benzamide (CAS No. 620939-76-6): A Versatile Intermediate in Modern Organic Synthesis
N-(3-Bromopyridin-2-yl)benzamide (CAS 620939-76-6) is a high-value heterocyclic compound widely recognized for its role as a pharmaceutical intermediate and agrochemical building block. This brominated pyridine derivative features a unique molecular scaffold combining a benzamide moiety with a 3-bromopyridine core, making it particularly valuable for Suzuki coupling reactions and other cross-coupling methodologies in medicinal chemistry.
The growing demand for N-(3-Bromopyridin-2-yl)benzamide correlates with increasing research into kinase inhibitors and GPCR-targeted drugs, where pyridine derivatives play crucial roles. Recent publications in Journal of Medicinal Chemistry highlight its utility in developing anticancer scaffolds, particularly for tyrosine kinase inhibition applications. The bromine substituent at the 3-position provides an excellent handle for palladium-catalyzed transformations, a feature highly sought after in high-throughput parallel synthesis platforms.
From a structure-activity relationship perspective, the N-(3-Bromopyridin-2-yl)benzamide framework offers multiple vectors for molecular diversification. Chemists frequently exploit the amide carbonyl for hydrogen bond interactions in drug design, while the electron-deficient pyridine ring contributes to π-stacking interactions with biological targets. These properties explain its prominence in recent patents covering neurodegenerative disease therapeutics and metabolic disorder treatments.
In material science applications, CAS 620939-76-6 demonstrates unexpected utility as a precursor for organic electronic materials. The planar benzamide-pyridine conjugate system exhibits interesting charge transport properties when incorporated into π-conjugated polymers, sparking innovation in organic thin-film transistors (OTFTs) and OLED materials. Researchers at several technical universities have published work utilizing this compound to develop electron-transport layers with improved thermal stability.
The synthesis of N-(3-Bromopyridin-2-yl)benzamide typically involves amide coupling between 3-bromopyridin-2-amine and benzoyl chloride under Schotten-Baumann conditions, though modern flow chemistry approaches have significantly improved yields and purity. Advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures typically deliver material with >98% purity, as confirmed by HPLC-UV analysis and proton NMR spectroscopy.
Environmental considerations for 620939-76-6 have gained attention following recent green chemistry initiatives. The compound's biodegradation profile and ecotoxicological data are subjects of ongoing study, particularly regarding its persistence in wastewater treatment systems. Several pharmaceutical manufacturers now include this intermediate in their sustainability assessments, evaluating alternative catalytic bromination methods to reduce halogenated waste.
Analytical characterization of N-(3-Bromopyridin-2-yl)benzamide presents unique challenges that interest analytical chemists. The compound's UV chromophores allow sensitive detection at 254 nm, while its mass spectral fragmentation pattern (characteristic losses of Br• and C6H5CO•) serves as a teaching example in organic mass spectrometry courses. Recent advances in cryogenic electron microscopy have even revealed its molecular packing arrangements in crystalline form.
The commercial landscape for CAS 620939-76-6 reflects broader trends in fine chemical supply chains. While traditionally supplied by Chinese API manufacturers, recent years have seen European specialty chemical producers entering the market with GMP-grade material. Pricing volatility remains a concern due to fluctuating bromine commodity prices, prompting some buyers to explore contract manufacturing options with custom synthesis providers.
Looking forward, N-(3-Bromopyridin-2-yl)benzamide maintains strong relevance in drug discovery pipelines, particularly for protein-protein interaction inhibitors where its molecular geometry proves advantageous. The compound's appearance in multiple COVID-19-related research programs (as a building block for viral protease inhibitors) has further cemented its importance in modern medicinal chemistry toolkits.
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